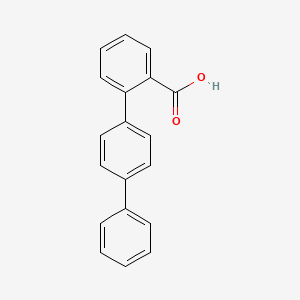

4-Biphenylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIAIQKTCVOCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Biphenylbenzoic Acid

Established Synthetic Routes for 4-Biphenylcarboxylic Acid

Traditional methods for the synthesis of 4-biphenylcarboxylic acid often involve multi-step sequences, beginning with the functionalization of the parent biphenyl (B1667301) molecule.

Reaction of Biphenyl with Chloroacetyl Chloride and Subsequent Oxidation

Step 1: Friedel-Crafts Acylation Biphenyl is treated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. This electrophilic aromatic substitution reaction introduces the chloroacetyl group predominantly at the para position of one of the phenyl rings due to steric hindrance.

Step 2: Oxidation The resulting 4-(chloroacetyl)biphenyl is then oxidized. The oxidation of the alkyl side chain of an aromatic ring to a carboxylic acid is a standard transformation. Treatment of an alkylbenzene with potassium permanganate (B83412) results in oxidation to the corresponding benzoic acid masterorganicchemistry.com. This reaction is effective if a hydrogen atom is present on the carbon directly attached to the aromatic ring (the benzylic position) masterorganicchemistry.com.

Conventional Preparations of Substituted Biphenyl-4-carboxylic Acids

Beyond the specific route from biphenyl, various conventional methods exist for the preparation of substituted biphenyl-4-carboxylic acids. These methods often involve the coupling of pre-functionalized benzene (B151609) rings. For example, the reaction of a Grignard reagent derived from a substituted bromobenzene (B47551) with a cyclohexanone, followed by dehydration and aromatization, can lead to a substituted biphenyl system that can be further functionalized to introduce a carboxylic acid group. Another classical approach is the Gomberg-Bachmann reaction, which involves the diazotization of an aniline (B41778) derivative and its subsequent reaction with another aromatic compound. While historically significant, these methods can suffer from limitations such as low yields and lack of regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

Stille Coupling Reactions for 4-Biphenylcarboxylic Acid Synthesis

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate wikipedia.orgorganic-chemistry.org. This reaction is a powerful tool for the formation of carbon-carbon bonds and has been applied to the synthesis of 4-biphenylcarboxylic acid and its derivatives. The general reaction scheme involves the coupling of an aryl halide (or triflate) bearing a carboxylic acid group with an arylstannane, or vice versa.

The mechanism of the Stille reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps wikipedia.org. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback wikipedia.orgorganic-chemistry.org.

A study on the Stille reaction for the synthesis of biphenyl-4-carboxylic acid trimethylsilyl (B98337) ester involved the coupling of 4-iodobenzoic acid with phenyltrichlorotin (PhSnCl₃) amazonaws.com. The reaction was carried out with a low catalyst loading of 0.005 mol% Pd and was complete within 24 hours, demonstrating the efficiency of this method amazonaws.com.

| Aryl Halide/Triflate | Organostannane | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodobenzoic acid | Phenyltrichlorotin (PhSnCl₃) | Pd(0) complex | 0.005 mol% Pd, 24 h | Biphenyl-4-carboxylic acid trimethylsilyl ester | Not specified | amazonaws.com |

| Aryl Iodide | Stannyl Tyrosine Derivative | Not specified | Routine conditions | Biaryl model for TMC-95A/B | Not specified | orgsyn.org |

Suzuki Coupling Reaction Applications in Biphenyl Systems

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate researchgate.netresearchgate.net. This method is widely favored due to the low toxicity and high stability of the boronic acid reagents.

The synthesis of 4-biphenylcarboxylic acid via Suzuki coupling typically involves the reaction of 4-bromobenzoic acid with phenylboronic acid. A variety of catalyst systems have been developed to facilitate this transformation under mild and environmentally friendly conditions.

For instance, a green synthesis approach utilized a water-soluble fullerene-supported PdCl₂ nanocatalyst for the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with phenylboronic acid researchgate.net. This reaction achieved yields of over 90% at room temperature in just 4 hours using a low catalyst loading of 0.05 mol% and potassium carbonate as the base researchgate.net. Another study reported the use of a Pd-urea catalyzed Suzuki-Miyaura cross-coupling reaction for the same transformation researchgate.net.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | Water-soluble fullerene-supported PdCl₂ nanocatalyst (0.05 mol%) | K₂CO₃ | Water | Room Temperature | 4 h | >90% | researchgate.net |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd-urea complex | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 4-Bromobenzoic acid | Phenylboronic acid | Supramolecular inclusion complex catalyst (Ad-L-PdCl₂⊂dmβ-CD) (0.5 mol%) | Na₂CO₃ | Water-organic mixture | Room Temperature | 2 h | >98% (in optimal solvent) | rsc.org |

Derivatization and Functionalization Strategies

The carboxylic acid moiety of 4-biphenylbenzoic acid provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse applications.

Esterification: The esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach chemguide.co.uk. Alternatively, esters can be prepared by reacting the carboxylate salt with an alkyl halide.

| Alcohol/Alkyl Halide | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Various alcohols | Sulfuric acid catalyst, heat | Corresponding alkyl 4-biphenylcarboxylates | chemguide.co.uk |

| Ethyl iodide | Base, solvent | Ethyl 4-biphenylcarboxylate | General esterification method |

Amidation: The formation of amides from this compound is a crucial transformation, particularly in the synthesis of biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. A variety of coupling reagents can be employed for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. Phosphonium and aminium-based reagents are also highly effective for amide bond formation hepatochem.com. Boric acid has also been reported as a green and inexpensive catalyst for the direct amidation of carboxylic acids with amines orgsyn.org.

| Amine | Coupling Reagent/Catalyst | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Primary or secondary amines | EDC/HOBt/DMAP | Inert solvent, room temperature | Corresponding N-substituted 4-biphenylcarboxamides | nih.gov |

| Primary or secondary amines | Phosphonium or Aminium reagents | Base (e.g., DIEA) | Corresponding N-substituted 4-biphenylcarboxamides | hepatochem.com |

| Primary amines | Boric acid | Heat | Corresponding N-substituted 4-biphenylcarboxamides | orgsyn.org |

Synthesis of Biphenyl-4-carboxylic Acid Hydrazides and Thiazolidinyl Amides

The synthesis of biphenyl-4-carboxylic acid hydrazides serves as a crucial intermediate step for the preparation of various derivatives, including thiazolidinyl amides. The process typically begins with the conversion of this compound to its methyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to produce biphenyl-4-carboxylic acid hydrazide. ptfarm.plcymitquimica.com

This hydrazide can be further reacted with a variety of aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to yield the corresponding biphenyl-4-carboxylic acid hydrazones. ptfarm.plnih.govresearchgate.net These hydrazones are key precursors for the synthesis of thiazolidinyl amides.

The synthesis of thiazolidinyl amides is achieved by reacting the aryl hydrazones with thioglycolic acid in the presence of anhydrous zinc chloride. nih.govresearchgate.net This cyclization reaction results in the formation of 2-(aryl)-4-oxothiazolidin-3-yl amides of biphenyl-4-carboxylic acid. Further reaction of these compounds with aromatic aldehydes can introduce additional diversity, furnishing 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. nih.govresearchgate.netresearchgate.net

Table 1: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide-Hydrazones

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| Biphenyl-4-carboxylic acid hydrazide | Aromatic aldehyde | Glacial acetic acid / Methanol | Biphenyl-4-carboxylic acid hydrazide-hydrazone | ptfarm.plnih.gov |

Table 2: Synthesis of Thiazolidinyl Amides from Biphenyl-4-carboxylic Acid Hydrazones

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| Biphenyl-4-carboxylic acid aryl hydrazone | Thioglycolic acid | Anhydrous zinc chloride | Biphenyl-4-carboxylic acid 2-(aryl)-4-oxothiazolidin-3-yl amide | nih.govresearchgate.net |

Esterification and Other Carboxylic Acid Reactions

The carboxylic acid group of this compound readily undergoes esterification. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. jocpr.com Another approach to ester synthesis involves the reaction of this compound with alkyl halides in a basic medium, using a solvent like anhydrous acetone. jocpr.com

Beyond esterification, the carboxylic acid moiety allows for a range of other chemical transformations. These reactions are typical of carboxylic acids and provide pathways to a variety of derivatives. The reactivity of the carboxylic acid group, combined with the stable biphenyl backbone, makes this compound a valuable building block in organic synthesis. atamanchemicals.com

Table 3: Esterification Methods for this compound

| Method | Reactants | Catalyst/Conditions | Product | Reference |

| Fischer Esterification | This compound, Alcohol | Sulfuric acid, Reflux | 4-Biphenylcarboxylate ester | jocpr.com |

| Alkyl Halide Esterification | This compound, Alkyl halide | Triethylamine, Acetone, Reflux | 4-Biphenylcarboxylate ester | jocpr.com |

Intramolecular O-Arylation in Derivative Synthesis

Derivatives of this compound can be utilized in intramolecular O-arylation reactions to synthesize heterocyclic compounds. A notable example is the copper-catalyzed synthesis of benzoxazoles from o-halobenzanilides. nih.govrsc.orgresearchgate.net In this transformation, an amide derivative of a halogenated aromatic ring undergoes an intramolecular cyclization, where the oxygen of the amide attacks the aryl halide, forming a C-O bond. This reaction provides an efficient route to constructing the benzoxazole (B165842) ring system. Various copper catalysts and ligands can be employed to facilitate this transformation under relatively mild conditions. rsc.org This methodology highlights the utility of this compound derivatives in the construction of complex, fused heterocyclic systems.

Friedel-Crafts Chemistry for Cyclization to Related Structures

Friedel-Crafts reactions offer a powerful tool for the cyclization of derivatives of this compound to form polycyclic structures. Intramolecular Friedel-Crafts acylation or alkylation can be employed to construct new rings fused to the biphenyl system. wikipedia.orgmasterorganicchemistry.com For instance, a derivative of this compound with a suitable side chain containing an acyl or alkyl halide can undergo intramolecular cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, or a strong Brønsted acid. wikipedia.orgnih.gov This approach is particularly useful for synthesizing 9,10-dihydrophenanthrene (B48381) derivatives and other related carbocyclic frameworks. nih.gov The efficiency of the cyclization is often dependent on the length of the side chain, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com

Reaction Mechanisms Involving the Carboxylic Acid Moiety

Nucleophilic Acyl Substitution Pathways

The reactions of the carboxylic acid group of this compound predominantly proceed through nucleophilic acyl substitution mechanisms. byjus.commasterorganicchemistry.comvanderbilt.edulibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid or its derivative, leading to the formation of a tetrahedral intermediate. vanderbilt.edu This intermediate then collapses, expelling a leaving group and resulting in the substitution product.

The reaction can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. byjus.comyoutube.com In basic conditions, a strong, negatively charged nucleophile directly attacks the carbonyl carbon. masterorganicchemistry.comyoutube.com The stability of the leaving group is a key factor in determining the reactivity of the carboxylic acid derivative, with better leaving groups facilitating the reaction. masterorganicchemistry.com

Acid-Base Equilibria and Proton Transfer Mechanisms

The acidic nature of this compound is governed by the dissociation of the proton from its carboxylic acid group, establishing an equilibrium in solution. This behavior is fundamental to its chemical reactivity and interactions.

Acid-Base Equilibria

As a carboxylic acid, this compound acts as a Brønsted-Lowry acid by donating a proton (H⁺). In an aqueous solution, it establishes an equilibrium where the acid molecule reversibly transfers a proton to a water molecule, forming a 4-biphenylcarboxylate anion and a hydronium ion (H₃O⁺).

The position of this equilibrium is quantified by the acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. The pKa is a measure of the acid's strength; a lower pKa value indicates a stronger acid. For this compound, the predicted pKa is approximately 4.19. guidechem.comchemicalbook.com This value is very close to that of benzoic acid (pKa ≈ 4.2), suggesting that the electronic influence of the distal phenyl group on the acidity of the carboxylic group is minimal. hcpgcollege.edu.inlibretexts.org

The acidity of substituted benzoic acids is influenced by the electronic effects (inductive and resonance) of their substituents. hcpgcollege.edu.inmdpi.compharmaguideline.com Electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity by destabilizing the anion. pharmaguideline.comopenstax.org The phenyl substituent in the para position of this compound exerts a complex electronic effect. While the phenyl group can be electron-withdrawing through its inductive effect, it can also exhibit resonance effects. The similarity in pKa values between this compound and benzoic acid indicates that these effects largely balance out, resulting in no significant change in acid strength.

| Compound | pKa Value |

|---|---|

| This compound | ~4.19 |

| Benzoic acid | ~4.20 |

| 4-Nitrobenzoic acid | 3.44 |

| 4-Methoxybenzoic acid | 4.47 |

Proton Transfer Mechanisms

Proton transfer is the fundamental process in the acid-base reactions of this compound. masterorganicchemistry.comyoutube.com The mechanism typically involves a "proton shuttle," often a solvent molecule like water. This process can be described in two main steps:

Deprotonation: A base, such as a water molecule, abstracts the acidic proton from the hydroxyl group of the carboxylic acid. This results in the formation of the 4-biphenylcarboxylate anion and a protonated solvent molecule (e.g., hydronium ion).

Protonation: The reverse reaction, where the carboxylate anion is protonated by the hydronium ion to regenerate the neutral carboxylic acid and water.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of 4-Biphenylbenzoic acid. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint for identification and structural analysis.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for simplified sample handling, is a powerful tool for identifying the functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the carboxylic acid and the biphenyl (B1667301) structure.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that appears in the 3300-2500 cm⁻¹ region, which is a result of strong hydrogen bonding between molecules forming dimers in the solid state. libretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption peak. For aromatic acids, this peak is typically observed between 1710 and 1680 cm⁻¹. researchgate.net

The biphenyl moiety contributes to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The carbon-carbon (C=C) stretching vibrations within the aromatic rings produce a series of medium to weak absorptions in the 1620-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations are prominent in the fingerprint region (below 1000 cm⁻¹) and are indicative of the substitution pattern on the benzene (B151609) rings.

Table 1: Characteristic FTIR-ATR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300–2500 | Broad, Strong | O-H stretch (from carboxylic acid dimer) |

| ~3100–3000 | Medium-Weak | Aromatic C-H stretch |

| ~1710–1680 | Strong | C=O stretch (from carboxylic acid) |

| ~1610, ~1580, ~1500 | Medium | Aromatic C=C ring stretching |

| ~1420 | Medium | In-plane O-H bend coupled with C-O stretch |

| ~1320–1210 | Strong | C-O stretch coupled with O-H in-plane bend |

| ~950-900 | Broad, Medium | Out-of-plane O-H bend (from dimer) |

| ~850, ~770, ~740 | Strong | Aromatic C-H out-of-plane bend |

Note: The exact peak positions can vary slightly depending on the sample preparation and physical state.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent technique for characterizing the carbon skeleton of the biphenyl rings.

In the Raman spectrum of this compound, the most intense peaks are associated with the vibrations of the aromatic rings. The symmetric "ring-breathing" mode of the substituted benzene ring and the inter-ring C-C stretch are particularly strong. A study utilizing surface-enhanced Raman scattering (SERS) identified characteristic peaks for 4-biphenylcarboxylic acid, including ring deformation modes at 666 cm⁻¹ and 1053 cm⁻¹, and a band at 1610 cm⁻¹ assigned to the C=O functional group. researchgate.net The aromatic C=C stretching vibrations also give rise to strong bands in the 1600 cm⁻¹ region. uci.edu The C=O stretching mode of the carboxylic acid is also observable, typically in the 1610–1740 cm⁻¹ range. chemicalbook.com

Table 2: Key Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3065 | Medium | Aromatic C-H stretch |

| ~1610 | Strong | Aromatic C=C ring stretch, C=O stretch |

| ~1280 | Strong | Inter-ring C-C stretch, C-H in-plane bend |

| ~1053 | Medium | Ring deformation |

| ~1000 | Strong | Aromatic ring "breathing" mode |

| ~850 | Medium | Carboxylate (COO) deformation |

| ~740 | Strong | Ring deformation |

Note: Data is compiled from general knowledge of biphenyl derivatives and specific SERS studies. researchgate.netuci.edu Peak intensities and positions may differ from standard Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides precise information about the connectivity and chemical environment of each atom in the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays signals for each chemically non-equivalent proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the signal's multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number of neighboring protons.

The spectrum typically shows a very downfield signal for the acidic proton of the carboxyl group, often above 11 ppm, which is frequently broadened and can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orgrsc.org The aromatic protons appear in the range of approximately 7.4 to 8.2 ppm. The protons on the carboxylic acid-bearing ring are distinct from those on the terminal phenyl ring, and their specific chemical shifts and coupling patterns confirm the 4-substitution pattern.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~11.5 - 13.0 | br s | - | 1H, -COOH |

| ~8.23 | d | ~6.3 | 2H, Protons ortho to -COOH |

| ~7.76 | d | ~6.0 | 2H, Protons meta to -COOH |

| ~7.68 | d | ~5.4 | 2H, Protons ortho to the other ring |

| ~7.52 | t | ~5.4 | 2H, Protons meta to the other ring |

| ~7.45 | t | ~5.4 | 1H, Proton para to the other ring |

Note: Data recorded in CDCl₃ at 300 MHz. Chemical shifts and coupling constants can vary with the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon in the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 160-180 ppm. libretexts.org

The aromatic carbons resonate in the approximate range of 127 to 147 ppm. The spectrum shows distinct signals for the quaternary carbons (those with no attached protons), such as the carbon attached to the carboxyl group and the carbon involved in the inter-ring bond, which can be distinguished from the protonated carbons by their lower intensity or through specialized experiments.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.16 | Carboxylic acid carbon (C=O) |

| ~146.56 | Quaternary carbon attached to the other ring |

| ~139.90 | Quaternary carbon of the terminal phenyl ring |

| ~130.78 | Carbons ortho to -COOH |

| ~128.99 | Carbons of the terminal phenyl ring |

| ~128.33 | Carbons of the terminal phenyl ring |

| ~127.89 | Quaternary carbon attached to -COOH |

| ~127.36 | Carbons meta to -COOH |

| ~127.22 | Carbons of the terminal phenyl ring |

Note: Data recorded in CDCl₃ at 75 MHz. Assignments are based on published data and predictive models.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of this compound, providing essential information on its molecular weight and fragmentation pattern, which aids in structural confirmation and purity assessment. In a typical GC-MS analysis, the sample is first vaporized and separated on a chromatographic column before being introduced into the mass spectrometer.

Upon entering the mass spectrometer and undergoing electron ionization (EI), the this compound molecule (C₁₃H₁₀O₂) loses an electron to form a molecular ion ([M]⁺•). The mass spectrum of this compound is characterized by a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 198, corresponding to its molecular weight.

The fragmentation of the molecular ion provides a unique fingerprint for the compound. For aromatic carboxylic acids like this compound, fragmentation typically involves characteristic losses of the carboxyl group or parts thereof. Key fragmentation pathways include the loss of a hydroxyl radical (•OH) to form an acylium ion ([M-OH]⁺) at m/z 181, and the loss of the entire carboxyl group (•COOH) to form the biphenyl cation ([M-COOH]⁺) at m/z 153. The cleavage of the C-C bond between the phenyl rings can also occur, leading to the formation of a phenyl cation at m/z 77. The analysis of these fragments, especially in tandem MS (MS/MS) experiments, allows for unambiguous identification of the compound.

Table 1: Key Mass Fragments of this compound in GC-MS

| m/z Value | Proposed Fragment Ion | Formula | Description |

| 198 | [C₁₃H₁₀O₂]⁺• | [M]⁺• | Molecular Ion |

| 181 | [C₁₃H₉O]⁺ | [M-OH]⁺ | Loss of a hydroxyl radical |

| 153 | [C₁₂H₉]⁺ | [M-COOH]⁺ | Loss of a carboxyl group |

| 152 | [C₁₂H₈]⁺• | [M-HCOOH]⁺• | Loss of a formic acid molecule |

| 77 | [C₆H₅]⁺ | - | Phenyl cation |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound. The molecule possesses a highly conjugated system comprising two phenyl rings and a carboxylic acid group, which acts as a chromophore. This extended π-system is responsible for strong absorption in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is expected to exhibit intense absorption bands corresponding to π→π* electronic transitions. The biphenyl moiety itself has a strong absorption maximum. The addition of the carboxylic acid group, a chromophore, and its conjugation with the biphenyl system typically results in a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted biphenyl or benzoic acid. For instance, benzoic acid has an absorption maximum around 230 nm. tcichemicals.com The extended conjugation in this compound would shift this peak to a longer wavelength, typically in the 250-300 nm range, depending on the solvent used. The position and intensity of these absorption bands are sensitive to the solvent polarity.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| ~250-300 nm | High | π→π* | Biphenyl and Carboxyl Groups |

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties and phase transitions of a material. For this compound, DSC is primarily employed to determine its melting point and purity.

When a sample of this compound is heated in a DSC instrument, it undergoes a phase transition from a solid to a liquid state. This melting process is an endothermic event, meaning it requires an input of energy. The DSC thermogram records this process as a distinct endothermic peak. The temperature at the peak of this curve is taken as the melting point (Tm) of the substance. The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. For a pure, crystalline substance like this compound, the melting peak is typically sharp and well-defined. The reported melting point for this compound is in the range of 220-229°C. sigmaaldrich.comfishersci.com

Table 3: Phase Transition Data for this compound from DSC

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Description |

| Melting | 220 - 229 | Endothermic | Solid to Liquid Phase Transition |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. TGA provides crucial information about the decomposition temperature and degradation profile of this compound.

A TGA curve plots the percentage of initial mass remaining against temperature. For this compound, the TGA thermogram is expected to show a stable baseline with negligible mass loss at lower temperatures, indicating its thermal stability. As the temperature increases, a point is reached where the compound begins to decompose, resulting in a significant drop in mass. The onset temperature of this mass loss is a key indicator of the material's thermal stability. Aromatic compounds, particularly those with stable ring structures like biphenyl, often exhibit high thermal stability. Therefore, this compound is expected to be stable to well above its melting point, with decomposition likely commencing at temperatures significantly higher than 300°C. The analysis of the TGA curve can reveal if the decomposition occurs in a single step or multiple stages.

Table 4: Expected Thermal Stability Data for this compound from TGA

| Temperature Range | Mass Loss (%) | Description |

| Ambient to >250°C | ~0% | Thermally stable region |

| >300°C | Significant | Onset of thermal decomposition |

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a key method for quantitative analysis, while Gel Permeation Chromatography (GPC) is employed for the characterization of polymers derived from this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. This technique allows for the effective separation of this compound from its impurities or other components in a mixture.

The detection of this compound is typically performed using a UV detector, as the biphenyl and benzoic acid moieties exhibit strong absorbance in the ultraviolet region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and selectivity. The quantitative determination is based on the comparison of the peak area of the analyte with that of a standard of known concentration. Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, ensures the linearity, accuracy, precision, and robustness of the analytical procedure. longdom.orgekb.eg

Key parameters for a typical HPLC analysis of this compound are summarized in the table below.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of aromatic acids. |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile, methanol). longdom.orgekb.eg | The polar mobile phase elutes the components from the column. The gradient allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | Typically 1.0 mL/min. longdom.org | Controls the retention time and resolution of the separation. |

| Detection | UV spectrophotometer at a specific wavelength (e.g., 254 nm). | Enables the detection and quantification of this compound based on its UV absorbance. |

| Injection Volume | Typically 10-20 µL. | The amount of sample introduced into the HPLC system. |

| Column Temperature | Often maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility. | Affects the viscosity of the mobile phase and the kinetics of the separation. |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers synthesized using this compound as a monomer or a modifying agent. This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as high molecular weight polymers, elute first, while smaller molecules have longer retention times.

GPC is employed to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. These parameters are critical as they significantly influence the physical and mechanical properties of the polymeric material. The analysis is typically performed using a series of columns with different pore sizes to cover a broad range of molecular weights. A refractive index (RI) detector is commonly used for concentration detection.

The data obtained from GPC analysis provides valuable insights into the polymerization process and the final properties of the resulting polymer.

| Parameter | Value | Significance |

| Number-Average Molecular Weight (Mn) | Varies depending on the polymer | Represents the average molecular weight calculated by dividing the total weight of the polymer by the total number of molecules. |

| Weight-Average Molecular Weight (Mw) | Varies depending on the polymer | Represents the average molecular weight where the contribution of each molecule is weighted by its mass. It is more sensitive to the presence of high molecular weight chains. |

| Polydispersity Index (PDI) | Typically between 1.5 and 2.5 for condensation polymers | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. |

| Eluent | Tetrahydrofuran (THF), Chloroform | The solvent used to dissolve the polymer and carry it through the GPC columns. |

| Calibration | Polystyrene standards | Used to create a calibration curve to relate elution volume to molecular weight. |

Morphological and Microstructural Analysis

The morphological and microstructural features of this compound and materials derived from it are crucial for understanding their physical properties and performance. Electron microscopy and polarized-light microscopy are powerful techniques for visualizing these characteristics at various length scales.

Scanning Electron Microscopy (SEM, FESEM)

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to investigate the surface topography and morphology of this compound in its solid state, as well as in composite materials. These techniques provide high-resolution images of the sample's surface by scanning it with a focused beam of electrons.

FESEM offers significantly higher resolution and less sample charging compared to conventional SEM, making it particularly suitable for examining the fine details of crystalline structures, powders, and thin films. mdpi.comsemanticscholar.org In the context of this compound, SEM and FESEM can be used to:

Observe the crystal habit and size distribution of the pure compound.

Examine the surface morphology of polymers and composites containing this compound moieties.

Investigate the dispersion of this compound-based fillers in a polymer matrix.

Analyze fracture surfaces to understand failure mechanisms in materials.

| Feature | Observation | Implication |

| Crystal Morphology | Can reveal the shape (e.g., needles, plates, prisms) and size of this compound crystals. | The crystal habit can influence bulk properties such as flowability and dissolution rate. |

| Surface Topography | Provides detailed information about the surface texture, roughness, and porosity of materials. | Surface characteristics are important for applications such as coatings and adhesives. |

| Phase Distribution | In composites, can show the distribution and morphology of different phases. | The dispersion of components affects the mechanical and thermal properties of the material. |

Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal microstructure of materials at the nanoscale. microscopy.cz For materials containing this compound, TEM can be used to study:

The arrangement of molecules in crystalline domains.

The morphology of nanoparticles or other nanostructures functionalized with this compound.

The interface between different components in a composite material.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is often coupled with SEM or TEM. wikipedia.orgucc.ieoxinst.com It allows for the elemental analysis of a sample. By analyzing the characteristic X-rays emitted from the sample when it is bombarded with electrons, EDX can identify the elements present and their relative abundance. This is particularly useful for confirming the presence and distribution of elements in derivatives or composites of this compound.

| Analysis | Information Obtained | Application |

| TEM Imaging | High-resolution images of the internal structure, including lattice fringes in crystalline materials. | Elucidation of crystal structure and defects, and visualization of nanoscale morphology. |

| Selected Area Electron Diffraction (SAED) | Provides information about the crystal structure and orientation of the sample. | Confirmation of the crystalline nature of this compound and its derivatives. |

| EDX Analysis | Elemental composition of a specific area of the sample. wikipedia.orgucc.ieoxinst.com | Confirmation of the presence of expected elements and detection of any impurities. |

Polarized-Light Microscopy for Anisotropic Materials

Polarized-Light Microscopy (PLM) is a critical technique for the characterization of anisotropic materials, such as liquid crystals. nih.govresearchgate.net Derivatives of this compound are known to form liquid crystalline phases due to the rigid, rod-like nature of the biphenyl group. PLM is used to identify these mesophases and study their textures.

When a liquid crystalline sample is observed between crossed polarizers, it exhibits birefringence, resulting in characteristic textures that are unique to each type of liquid crystal phase (e.g., nematic, smectic, cholesteric). nih.govmdpi.com The transition temperatures between different phases can also be determined by observing the changes in texture as the sample is heated or cooled on a hot stage.

| Property | Observation with PLM | Significance |

| Birefringence | Appearance of colors and patterns (textures) when viewed between crossed polarizers. nih.govmdpi.com | Confirms the anisotropic nature of the material and helps in the identification of liquid crystal phases. |

| Liquid Crystal Textures | Specific patterns such as Schlieren, focal-conic, or marbled textures. | Allows for the identification of the type of liquid crystal phase (nematic, smectic, etc.). |

| Phase Transitions | Changes in texture upon heating or cooling. | Enables the determination of the temperatures at which the material transitions between different phases (e.g., crystalline to smectic, smectic to nematic, nematic to isotropic). |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary and definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the precise geometry of the crystal lattice and the molecule itself.

Single-Crystal X-ray Diffraction

The crystal structure of this compound has been determined, revealing key details about its solid-state arrangement. In the crystalline form, molecules of this compound form hydrogen-bonded dimers, a common structural motif for carboxylic acids. In this arrangement, the carboxylic acid groups of two separate molecules interact through strong O—H···O hydrogen bonds.

Crystallographic data obtained from single-crystal X-ray diffraction studies are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.9308 Å |

| b | 10.9695 Å |

| c | 14.7966 Å |

| α | 100.501° |

| β | 98.618° |

| γ | 103.818° |

| Volume (V) | 900.07 ų |

| Molecules per Unit Cell (Z) | 4 |

This data is based on a representative structure determination for a derivative of the compound.

Powder X-ray Diffraction (PXRD) for Phase Purity

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is widely used to assess the phase purity of a bulk sample of this compound. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase.

To confirm the identity and purity of a synthesized batch of this compound, its experimental PXRD pattern is compared against a reference pattern. This reference can be simulated from the single-crystal X-ray diffraction data. A match between the peak positions and relative intensities of the experimental and simulated patterns confirms that the bulk material consists of the correct crystalline phase. The absence of unexpected peaks indicates high phase purity, signifying that no significant crystalline impurities or alternative polymorphic forms are present. Techniques such as variable-temperature powder X-ray diffraction (VT-PXRD) can also be employed to study phase transitions or the formation of cocrystals. researchgate.netnih.gov

Advanced Surface Characterization Techniques

Understanding the behavior of molecules at interfaces is critical for applications in materials science, particularly in the development of functional thin films and self-assembled monolayers (SAMs).

Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) for Surface Interactions

Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface analysis technique used to study the molecular structure and orientation of ultrathin films on reflective substrates, such as gold or silicon. researchgate.netbruker.comresearcher.life This method is particularly well-suited for characterizing self-assembled monolayers of molecules like this compound.

The technique relies on the differential reflection of p-polarized and s-polarized infrared light from a metal surface. bruker.com According to the surface selection rule, only vibrational modes with a dipole moment component perpendicular to the surface will strongly absorb p-polarized light, while s-polarized light is not absorbed. bruker.comspectroscopyonline.com By rapidly modulating the polarization of the incident IR beam and detecting the difference in reflectance, PM-IRRAS can generate a spectrum of the surface-adsorbed molecules with excellent signal-to-noise ratio and effective cancellation of background signals from the gas or liquid phase. bruker.comspectroscopyonline.com

In a hypothetical study of a this compound monolayer on a gold surface, PM-IRRAS could provide detailed insights:

Confirmation of Adsorption: The presence of characteristic vibrational bands, such as the C=O stretch of the carboxylic acid and the aromatic C=C stretching modes of the biphenyl group, would confirm the successful adsorption of the molecule onto the surface.

Orientation Analysis: The relative intensities of these vibrational bands can be used to determine the average orientation of the adsorbed molecules. For instance, the intensity of the C=O stretching vibration would indicate the orientation of the carboxylic acid headgroup relative to the surface normal. Similarly, the intensities of the aromatic ring vibrations could elucidate the tilt angle of the biphenyl backbone.

Intermolecular Interactions: Shifts in the vibrational frequencies compared to the bulk material can reveal information about intermolecular interactions within the monolayer, such as hydrogen bonding between adjacent carboxylic acid groups or π-π stacking of the biphenyl rings.

This level of detailed structural information is crucial for designing and controlling the properties of functional surfaces based on this compound.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) Design and Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.

4-Biphenylcarboxylic Acid as an Organic Linker in MOF Construction

4,4′-Biphenyl dicarboxylic acid (BPDC) is a commonly employed organic linker in the synthesis of MOFs due to its rigidity and linear geometry, which facilitate the formation of robust and porous structures. nih.govcd-bioparticles.net The length of the linker molecule plays a significant role in defining the pore size and surface area of the MOF, with longer linkers like BPDC generally yielding larger pores and higher surface areas. nih.gov

A facile one-step hydrothermal method is a common technique for synthesizing MOFs using BPDC. nih.govresearchgate.netnih.gov In a typical synthesis, a salt of a metal ion, such as nickel nitrate (B79036) hexahydrate, is dissolved with BPDC in a solvent like N, N-dimethylformamide (DMF). nih.gov The molar ratio between the organic ligand and the metal ions is a critical parameter that is carefully controlled. nih.gov The mixture is then heated in a sealed vessel, leading to the precipitation of the MOF material. nih.gov The resulting MOF can then be collected, washed, and activated for use. nih.gov

The coordination between the carboxyl groups of the BPDC and the metal ions results in the formation of a stable, three-dimensional framework. nih.gov For instance, in the synthesis of a nickel-based MOF (Ni-BPDC-MOF), the nickel ions coordinate with the carboxyl ions of the BPDC molecules, forming interconnected nanoplate structures. nih.gov

Table 1: Synthesis Parameters for Ni-BPDC-MOF

| Parameter | Value |

|---|---|

| Organic Linker | 4,4′-Biphenyl dicarboxylic acid (BPDC) |

| Metal Salt | Nickel nitrate hexahydrate |

| Solvent | N, N-dimethylformamide (DMF) |

| Synthesis Method | One-step hydrothermal |

| Molar Ratio (Ligand:Metal) | 3:2 |

| Reaction Temperature | 180 °C |

Strategies for Tunable Pore Size in MOF Nanostructures

The ability to tune the pore size of MOFs is a key advantage for their application in areas such as gas storage and separation. nih.govmdpi.com One effective strategy for controlling the pore size in BPDC-based MOFs is the variation of the synthesis temperature during the hydrothermal process. nih.govresearchgate.netnih.gov

Research has shown a direct correlation between the synthesis temperature and the resulting pore size and surface area of Ni-BPDC-MOF nanostructures. nih.gov As the hydrothermal temperature is varied, the morphology, surface area, porosity, and even the conductivity of the MOF can be altered. nih.gov For example, in one study, Ni-BPDC-MOFs were synthesized at four different temperatures: 120 °C, 150 °C, 180 °C, and 210 °C. nih.gov The sample synthesized at 180 °C exhibited a nanoplate morphology with a significant specific surface area and a broad pore size distribution. nih.govresearchgate.netnih.gov

The resulting Ni-BPDC-MOF synthesized at 180 °C displayed a type-IV N₂ adsorption–desorption isotherm with a type-H3 hysteresis loop, which is indicative of a highly porous structure. nih.gov The Brunauer-Emmett-Teller (BET) specific surface area was measured to be 311.99 m²·g⁻¹, and the pore size distribution, calculated by the Barrett-Joyner-Halenda (BJH) method, showed a bimodal distribution with diameters ranging from 1 to 40 nm, and an average diameter of approximately 29.2 nm. nih.gov

Table 2: Effect of Synthesis Temperature on Ni-BPDC-MOF Properties

| Synthesis Temperature (°C) | Resulting Morphology | Specific Surface Area (m²·g⁻¹) | Pore Size Distribution (nm) | Average Pore Diameter (nm) |

|---|---|---|---|---|

| 180 | Nanoplate | 311.99 | 1-40 | ~29.2 |

MOF-Derived Materials as Precursors (e.g., Zirconium Oxycarbides)

MOFs can serve as versatile precursors for the synthesis of other advanced materials, such as metal oxycarbides. researchgate.net Zirconium-based MOFs derived from biphenyl-4,4'-dicarboxylic acid (termed Zr-BPDC) have been successfully used to synthesize zirconium oxycarbides (ZrCₓOᵧ). researchgate.netrsc.org The thermal treatment of the MOF precursor under an inert atmosphere leads to its decomposition and the formation of the oxycarbide. rsc.org

The carbon-to-zirconium (C/Zr) ratio within the precursor MOF, which is determined by the organic linker, is a critical factor that influences the composition of the final zirconium oxycarbide product. researchgate.netrsc.org For instance, a Zr-MOF synthesized with biphenyl-4,4'-dicarboxylic acid (UiO-67) has a C/Zr ratio of 14. rsc.org Upon thermal treatment, this precursor yields a zirconium oxycarbide with a composition close to ZrC₀.₉₂₅O₀.₀₇₅. researchgate.netrsc.org The resulting oxycarbide crystallites are typically surrounded by an outer layer of turbostratic carbon, the thickness of which is related to the initial C/Zr ratio of the MOF. rsc.org

Table 3: MOF Precursors and Resulting Zirconium Oxycarbide Compositions

| MOF Precursor | Organic Linker | C/Zr Ratio | Resulting Oxycarbide Composition |

|---|---|---|---|

| UiO-67 | Biphenyl-4,4'-dicarboxylic acid | 14 | ~ ZrC₀.₉₂₅O₀.₀₇₅ |

| UiO-66 | Terephthalic acid | 8 | ~ ZrC₀.₉₄₄O₀.₀₅₆ |

| - | Naphthalene-2,6-dicarboxylic acid | 12 | ~ ZrC₀.₉₂₅O₀.₀₇₅ |

Liquid Crystal Development and Surface Interactions

4-Biphenylbenzoic acid and its derivatives are also integral components in the field of liquid crystal technology, influencing their mesomorphic properties and their alignment on various surfaces.

Incorporation into Nematic Liquid Crystalline Substances

The incorporation of biphenyl (B1667301) moieties is a common strategy in the design of liquid crystalline materials. mdpi.com The rigid nature of the biphenyl group contributes to the formation of the mesophases that are characteristic of liquid crystals. mdpi.com For example, a homologous series of azomethine liquid crystals incorporating a biphenyl unit, (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, has been shown to exhibit high thermal stability and broad nematic temperature ranges. mdpi.com

Furthermore, the addition of specific derivatives of biphenylcarboxylic acid can be used to tailor the properties of existing liquid crystal systems. One method involves the direct addition of 4-cyano-4'-biphenylcarboxylic acid to the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). nih.gov Another approach is the photochemical generation of 4-cyano-4'-biphenylcarboxylic acid within the 5CB through exposure to ultraviolet light. nih.gov Both of these methods alter the chemical composition of the liquid crystal, which in turn affects its orientational ordering on functionalized surfaces. nih.gov

Influence on Orientational Ordering at Functionalized Surfaces

The alignment of liquid crystal molecules at a surface is a critical factor in the performance of liquid crystal displays (LCDs). The chemical functionalization of the surface plays a key role in directing this alignment. The addition of 4-cyano-4'-biphenylcarboxylic acid to 4-cyano-4'-pentylbiphenyl has been shown to influence the orientational transition of the liquid crystal from a planar to a perpendicular (homeotropic) alignment on surfaces functionalized with ammonium (B1175870) groups. nih.gov

This transition is accelerated by the presence of the acid. nih.gov The appearance of the homeotropic orientation is also dependent on the thickness of the liquid crystal film, suggesting a dipolar coupling mechanism between the liquid crystal and the electric field of the electrical double layer at the ammonium-functionalized surface. nih.gov

On surfaces functionalized with hydroxyl groups, the addition of 4-cyano-4'-biphenylcarboxylic acid also promotes homeotropic alignment. nih.gov However, the mechanism appears to be different, as the orientation is not dependent on the film thickness in the same way. nih.gov Spectroscopic measurements suggest that hydrogen bonding between the carboxylic acid group of the additive and the hydroxyl groups on the surface is responsible for this homeotropic anchoring. nih.gov In contrast, on methyl-terminated surfaces, the orientation of the liquid crystal is not affected by the addition of 4-cyano-4'-biphenylcarboxylic acid. nih.gov

Table 4: Influence of 4-Cyano-4'-biphenylcarboxylic Acid on Liquid Crystal Alignment

| Surface Functional Group | Effect on Liquid Crystal Orientation | Proposed Mechanism |

|---|---|---|

| Ammonium | Promotes transition from planar to homeotropic alignment | Dipolar coupling with surface electric field |

| Hydroxyl | Promotes homeotropic alignment | Hydrogen bonding between acid and surface |

| Methyl | No influence on orientation | - |

Polymer and Resin Science

Role in High-Performance Polymer Synthesis

This compound, also known as 4-phenylbenzoic acid, is a crucial intermediate in the synthesis of high-performance polymers, particularly wholly aromatic polyesters and copolyesters chemimpex.comnih.gov. Its bifunctional nature, possessing both a carboxylic acid group and a stable biphenyl core, allows it to be incorporated into polymer chains through polycondensation reactions nih.gov.

The rigid and linear structure of the biphenyl unit is a desirable feature in high-performance polymers. When used as a monomer or comonomer, this compound imparts stiffness and linearity to the polymer backbone. This molecular architecture is fundamental to the development of thermotropic liquid crystal polymers (LCPs) nih.gov. These LCPs exhibit highly ordered structures in the molten state, which can be retained upon cooling, leading to materials with exceptional mechanical properties and dimensional stability nih.gov. Research has demonstrated the synthesis of copolyesters using derivatives like 4′-hydroxybiphenyl-4-carboxylic acid, highlighting the importance of the biphenyl carboxylic acid structure in creating polymers with high molecular weights and specific properties nih.gov.

Enhancement of Thermal Stability and Mechanical Properties in Polymeric Systems

The incorporation of this compound into polymer structures significantly enhances their thermal stability and mechanical properties chemimpex.com. The biphenyl group is inherently rigid and thermally stable. When integrated into a polymer chain, it restricts the rotational motion of the polymer segments, which in turn increases the energy required to induce thermal transitions.

This effect leads to a notable increase in the glass transition temperature (Tg) and the thermal decomposition temperature of the resulting polymers. For instance, studies on wholly aromatic copolyesters containing biphenyl units have shown that an increase in the content of these units leads to a significant rise in the glass transition temperature nih.gov. The onset of intense thermal decomposition for these polyesters can occur at temperatures above 450 °C, indicating exceptional thermal stability nih.gov. The rigidity of the biphenyl structure also contributes to increased mechanical strength and modulus in the final polymeric material, making these polymers suitable for applications in demanding environments such as the electronics and automotive industries chemimpex.com.

Specialty Chemicals and Dyes

Application as a Key Intermediate in Dye Synthesis

This compound is a valuable intermediate in the synthesis of specialty chemicals, including various types of dyes chemimpex.comjayfinechem.com. Its aromatic structure serves as a chromophore, a light-absorbing component, or as a foundational building block to which other chromophoric or functional groups can be attached.

The compound is utilized as a starting material for producing luminophores, which are substances that exhibit luminescence and are used in applications such as electroluminescent (EL) materials umich.edu. For example, 4,4'-biphenyldicarboxylic acid, a closely related derivative, is used to synthesize complex heterocyclic molecules that form the basis of these EL dyes umich.edu. The biphenyl core provides a rigid and conjugated system that is often essential for achieving the desired photophysical properties, such as strong light absorption and emission, in the final dye molecule. This makes this compound a key component in the production of specialty dyes for advanced applications.

Catalytic Activity and Mechanistic Investigations

Catalytic C-C Bond Activation and Cleavage

The biphenyl (B1667301) scaffold, central to 4-biphenylbenzoic acid, can undergo C-C bond activation and cleavage under specific catalytic conditions, particularly with ruthenium-based oxidants.

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of cleaving the C-C bond that links the two phenyl rings in biphenyl derivatives. rsc.orgchem-station.com The selectivity of this oxidative cleavage is highly dependent on the electronic nature of the substituents on the aromatic rings. The reaction preferentially targets the ring that is activated by electron-donating groups. Conversely, electron-withdrawing groups, such as the carboxylic acid moiety in this compound, deactivate the ring to which they are attached, thereby protecting it from oxidative cleavage. rsc.org

In the case of this compound, the ruthenium-catalyzed oxidation would be directed towards the unsubstituted phenyl ring, leading to its cleavage while preserving the benzoic acid portion of the molecule. This selective oxidation underscores the utility of substituent effects in directing the outcome of powerful oxidation reactions. The process is typically performed using a catalytic amount of a ruthenium precursor (like ruthenium(III) chloride) and a stoichiometric co-oxidant, such as sodium periodate, which regenerates the active RuO₄ species in situ. wikipedia.org

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism of biphenyl oxidation by ruthenium tetroxide. The proposed mechanism for the C-C bond cleavage in the parent biphenyl molecule involves an initial [3+2] cycloaddition of RuO₄ across one of the aromatic rings. researchgate.net This step forms a ruthenium(VI) adduct.

Following the formation of this adduct, the subsequent C-C bond cleavage is the critical step. Computational models suggest that the energy barrier for this cleavage is significantly influenced by the oxidation state of the ruthenium center. researchgate.net The reaction pathway where the ruthenium center is first oxidized to Ru(VIII) before C-C bond cleavage has a substantially lower transition state energy compared to the pathway involving cleavage directly from the initial Ru(VI) adduct. This indicates that the co-oxidant plays a crucial role not just in regenerating the catalyst but also in facilitating the key bond-breaking step. These computational findings provide a detailed electronic-level understanding of the reaction pathway for the oxidative cleavage of the biphenyl core structure. researchgate.net

Palladium Nanocatalysis in Organic Reactions

This compound and its precursors are frequently involved in palladium-catalyzed cross-coupling reactions, with palladium nanoparticles emerging as highly effective catalysts.

Dendrimer-encapsulated palladium nanoparticles (DENs) have been identified as highly effective and recyclable catalysts for the Stille cross-coupling reaction, which forms C-C bonds by coupling an organotin compound with an organohalide. utexas.eduorkg.org This reaction is instrumental in the synthesis of this compound. For instance, the coupling of 4-iodobenzoic acid with tributyl(phenyl)stannane, catalyzed by poly(amidoamine) (PAMAM) dendrimer-encapsulated Pd nanoparticles (~1.7 nm in diameter), produces this compound in high yield under mild, aqueous conditions at room temperature. utexas.edu

The catalytic cycle is believed to follow the conventional Stille mechanism, initiated by the oxidative addition of the aryl halide (e.g., 4-iodobenzoic acid) to the Pd(0) surface of the nanoparticle. This is followed by transmetalation with the organostannane and concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The dendrimer serves to stabilize the nanoparticles, prevent their aggregation, and control access of the substrates to the catalytic surface. utexas.edu

| Aryl Halide | Organostannane | Product | Yield (%) |

|---|---|---|---|

| 4-Iodobenzoic acid | Tributyl(phenyl)stannane | Biphenyl-4-carboxylic acid | 95 |

| Methyl 4-iodobenzoate | Tributyl(phenyl)stannane | Methyl biphenyl-4-carboxylate | 96 |

| 4-Bromoiodobenzene | Tributyl(phenyl)stannane | 4-Bromobiphenyl | 95 |

Data sourced from Garcia-Martinez, J. C., et al. (2005). utexas.edu

While DENs provide a quasi-heterogeneous catalytic system, the precise nature of the active catalytic species is a subject of investigation. One prominent theory suggests that the catalysis may not occur directly on the nanoparticle surface but rather via palladium atoms or small clusters that leach from the nanoparticle. researcher.life

In this "leaching-re-adsorption" mechanism, the oxidative addition of the aryl halide to the Pd(0) nanoparticle surface is a key step that can induce the detachment of a soluble Pd(II) species. This leached palladium complex, potentially stabilized by the dendrimer framework, then participates in the homogeneous Stille coupling cycle in the solution phase. After the final reductive elimination step, the resulting Pd(0) species can re-deposit onto the nanoparticle surface. The reactivity of the aryl halide (I > Br > Cl) directly influences the rate of the initial oxidative addition and may consequently affect the extent and rate of catalyst leaching. researcher.lifersc.org Therefore, the aryl halide is not merely a substrate but also a crucial participant in the dynamic transformation of the nanocatalyst itself.

Intermediacy in Broader Catalytic Transformations

While not typically a transient intermediate within a single catalytic cycle, this compound serves as a pivotal molecular hub, functioning as either a key product of modern catalytic C-H functionalization reactions or as a substrate for subsequent catalytic transformations.

Recent advancements in organic synthesis have established ruthenium-catalyzed C-H arylation as a powerful, atom-economical method for creating biaryl structures. In these reactions, the carboxylic acid group of benzoic acid acts as a directing group, guiding the ruthenium catalyst to activate and functionalize the ortho C-H bond. The coupling of benzoic acid with aryl halides using ruthenium catalysts directly yields 2-arylbenzoic acids. d-nb.infonih.gov By extension, this methodology provides a synthetic route to substituted biphenyl carboxylic acids, positioning compounds like this compound as signature products of these advanced catalytic strategies.

Furthermore, this compound can serve as a substrate in other significant catalytic processes. For example, the catalytic hydrogenation of its aromatic rings is an important industrial reaction. The hydrogenation of benzoic acid derivatives over transition metal catalysts (such as rhodium or palladium on carbon) produces cyclohexanecarboxylic acid and its analogs. nih.gov These hydrogenated products are valuable intermediates in the pharmaceutical and fine chemical industries. Thus, this compound acts as a critical link between the synthesis of aromatic scaffolds via cross-coupling and C-H activation and their subsequent transformation into saturated cyclic systems via catalytic hydrogenation.

Oxidative Decarboxylation of Related Benzoic Acids

The oxidative decarboxylation of aromatic carboxylic acids is a significant transformation in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds by replacing a carboxyl group. This process is particularly relevant for structurally related compounds to this compound, offering pathways to synthesize valuable biaryl compounds and other derivatives. The reaction typically requires a metal catalyst, a base, and an oxidant to proceed effectively wikipedia.org. A key advantage of this method is the use of relatively inexpensive and stable carboxylic acids as starting materials, which are less sensitive to air and moisture compared to traditional organometallic reagents used in cross-coupling reactions wikipedia.org.

Catalytic Systems and Reaction Scope

Transition-metal catalysts are central to the oxidative decarboxylation of aromatic carboxylic acids, with systems based on copper, palladium, silver, and rhodium being commonly employed nih.gov. Bimetallic catalytic systems, particularly those combining palladium and copper, have proven highly effective for the decarboxylative cross-coupling of aryl carboxylic acids with aryl halides wikipedia.orgresearchgate.net.

Research into the thermal and catalytic decomposition of biphenyl-2-carboxylic acid, a structural isomer of this compound, reveals key reaction pathways. Under thermal conditions (340 °C to 400 °C), its decomposition primarily yields biphenyl through decarboxylation and fluorenone via dehydration and ring-closure acs.orgacs.org. The use of zinc carboxylates as intermediates can suppress the formation of ketones and favor the decarboxylation product, biphenyl acs.org.

More advanced methods utilize photocatalysis in conjunction with copper catalysis and molecular oxygen as a green oxidant researchgate.net. This approach has been successfully applied to a wide range of carboxylic acids, demonstrating high efficiency for over 40 substrates researchgate.net. The selectivity of these reactions can be finely tuned; for instance, cerium(III)-catalyzed photocatalytic systems can be directed to produce hydroperoxides or carbonyl compounds by simply changing the base used in the reaction acs.org.

The following table summarizes the outcomes of decarboxylation for various benzoic acid derivatives under different catalytic conditions.

| Carboxylic Acid Substrate | Catalyst System | Oxidant / Conditions | Major Product(s) | Reference |

| Electron-deficient Benzoic Acids | Bimetallic Pd/Cu, 1,10-phenanthroline | Air or N-methylmorpholine N-oxide | Unprotected anilines (coupling with amines) | researchgate.net |

| Biphenyl-2-carboxylic acid | Thermal (340-400 °C) | N/A | Biphenyl, Fluorenone | acs.orgacs.org |

| Zinc(II) biphenyl-2,2'-dicarboxylate | Thermal (380 °C) | N/A | Biphenyl, Fluorenone | acs.org |

| Various arylacetic acids | Ir photocatalyst, CuO, Bathophenanthroline | O₂ (1 atm), blue LEDs | Ketones | researchgate.net |

| Arylaliphatic acids | Pd/C (palladium on carbon) | Preadsorbed hydrogen | Arylalkanes | pnnl.gov |

Mechanistic Investigations

The mechanism of oxidative decarboxylation, particularly in bimetallic Pd/Cu catalyzed systems, has been a subject of detailed investigation. A widely accepted mechanism for decarboxylative cross-coupling involves two interconnected catalytic cycles wikipedia.org.

Copper Cycle: The aromatic carboxylic acid (Ar-COOH) reacts with a copper(I) salt. This is followed by a decarboxylation step to generate an aryl-copper (Ar-Cu) intermediate and release carbon dioxide.

Palladium Cycle: Concurrently, a palladium(0) catalyst undergoes oxidative addition with an aryl halide (Ar'-X) to form a Pd(II) aryl complex (Ar'-Pd(II)-X).

Transmetalation: The aryl-copper intermediate (Ar-Cu) then transfers its aryl group to the palladium complex in a step known as transmetalation. This forms a bis-aryl palladium(II) species (Ar-Pd(II)-Ar') and regenerates the copper(I) salt.

Reductive Elimination: The bis-aryl palladium(II) complex undergoes reductive elimination to yield the final biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, completing the cycle wikipedia.org.

Density Functional Theory (DFT) calculations have provided deeper insight into this process, suggesting that the transmetalation step can have a comparably high energy barrier to the decarboxylation step, which was previously thought to be the sole rate-determining step acs.org. These computational studies have spurred the development of new ligands designed to facilitate the formation of bimetallic intermediates, thereby lowering the required reaction temperatures acs.org.

In other systems, such as those catalyzed by palladium on carbon, the active catalyst is believed to be a palladium hydride (α-PdHₓ) phase pnnl.gov. The proposed mechanism in this case involves the dissociation of the α-C-H bond on the palladium surface, followed by the scission of the C-COO bond to release CO₂, and subsequent reaction with sorbed hydrogen to form the final product pnnl.gov. For enzyme-catalyzed reactions, mechanisms can involve the formation of Fe(IV)-oxo intermediates that initiate the process through C-H bond activation, followed by a radical or carbocation-induced decarboxylation nih.gov.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to elucidate reaction pathways for complex organic molecules. For derivatives of benzoic acid, DFT calculations, often at the B3LYP/6-311+G(d,p) level, are used to map out the energetic profiles of reaction mechanisms. nih.govresearchgate.net

Studies on related compounds demonstrate that DFT can be used to investigate the oxidation of substituted toluenes to form benzoic acid derivatives. researchgate.net These calculations reveal that the reaction steps, including the oxidation of a methyl group to a hydroxyl, then to an aldehyde, and finally to a carboxylic acid, are typically exothermic. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies for each step, identifying the rate-determining step and the most favorable reaction pathway. For instance, in co-catalyzed hydroamination reactions involving benzoic acid, DFT has been used to show that the oxidative addition of the O-H bond to a metal catalyst might not be the most favorable initial step, suggesting alternative mechanisms. researchgate.net

While specific DFT studies elucidating the reaction pathways for the synthesis or degradation of 4-Biphenylbenzoic acid are not extensively detailed in the provided search results, the methodology is standard. Such a study would involve modeling the reactants and proposed intermediates, optimizing their geometries, and calculating the transition state energies connecting them to map the potential energy surface of the reaction.

Analysis of Electronic Effects in Substitution Reactions

The reactivity of this compound in substitution reactions, particularly electrophilic aromatic substitution, is governed by the electronic effects of its two main functional groups: the carboxylic acid group (-COOH) and the phenyl group (-C₆H₅). These effects can be categorized as inductive and resonance effects.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing.

Inductive Effect (-I): The oxygen atoms are highly electronegative, withdrawing electron density from the benzene (B151609) ring through the sigma bond framework, making the ring less nucleophilic and thus less reactive towards electrophiles. openstax.org

Resonance Effect (-R): The carbonyl group can withdraw pi-electrons from the ring through resonance, further deactivating it. This withdrawal of electron density is most pronounced at the ortho and para positions, which makes the meta position relatively less deactivated and therefore the site of electrophilic attack. openstax.orglibretexts.org

Phenyl Group (-C₆H₅): This group is considered weakly activating and ortho-, para-directing.

Inductive Effect (-I): The sp²-hybridized carbons of the phenyl substituent are slightly more electronegative than the sp² carbon of the ring it's attached to, leading to a weak electron-withdrawing inductive effect.

Resonance Effect (+R): The phenyl group can donate pi-electron density to the attached ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho or para positions, making these sites the preferred locations for substitution. youtube.com

In this compound, these groups are on separate rings. Therefore, electrophilic substitution on the ring bearing the -COOH group will be disfavored and directed to the meta position (positions 3 and 5). Substitution on the terminal phenyl ring will be favored and directed to the ortho and para positions (positions 2', 4', and 6'). The activating effect of the phenyl group makes the terminal ring the more likely site for electrophilic aromatic substitution. libretexts.org

| Substituent Group | Ring Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -COOH | Ring A | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -C₆H₅ | Ring B | -I (Weakly Withdrawing) | +R (Donating) | Activating | Ortho, Para |

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular interactions. Computational methods are crucial for analyzing and predicting the crystal structure of compounds like this compound.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

Typical Contributions to Crystal Packing for Biphenyl (B1667301) Carboxylic Acid Derivatives: nih.govrri.res.in

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~39.7% |

| C···H/H···C | ~39.0% |